molecular formula C12H16ClNO B3208643 N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride CAS No. 1052545-07-9

N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride

Cat. No.: B3208643
CAS No.: 1052545-07-9
M. Wt: 225.71 g/mol
InChI Key: JNJBHNFHDHIXEJ-UHFFFAOYSA-N
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Description

N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride is a chemical compound of significant interest in organic and medicinal chemistry research. This compound features a benzofuran core, a privileged scaffold in drug discovery known for its wide range of biological activities . The molecular structure consists of a 2-ethyl-benzofuran moiety with an N-methylaminomethyl group at the 3-position, presented as a hydrochloride salt to enhance stability. Research Applications and Value: The primary research value of this compound lies in its use as a key synthetic intermediate or building block. Researchers utilize it to create more complex molecules for pharmacological screening and development. Benzofuran derivatives are extensively studied due to their diverse biological profiles, which include documented antifungal activity and potential as non-steroidal reversible inhibitors . The structural motif is also found in compounds with investigated antimicrobial and antioxidant properties . As such, this amine hydrochloride is a valuable precursor for constructing novel ligands and exploring structure-activity relationships in various therapeutic areas. Physical and Chemical Data: • CAS Registry Number: 91639-76-8 • Molecular Formula: C12H15NO (Freebase) • Molecular Weight: 190.26 g/mol (Freebase) • Boiling Point: ~271.2°C at 760 mmHg (Calculated) • Flash Point: ~117.8°C (Calculated) This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

1-(2-ethyl-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-3-11-10(8-13-2)9-6-4-5-7-12(9)14-11;/h4-7,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJBHNFHDHIXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride typically involves the reaction of 2-ethyl-1-benzofuran-3-carbaldehyde with N-methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

Reaction TypeConditionsProductKey Findings
Alkylation Reaction with alkyl halides (e.g., CH₃I) in polar aprotic solvents (DMF) at 60–80°CQuaternary ammonium saltsLimited by steric hindrance from the benzofuran group; yields vary based on alkyl halide reactivity .
Acylation Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamineAmidesHigh regioselectivity observed due to the tertiary amine’s steric environment .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution, with reactivity directed by the electron-donating ethyl group and electron-withdrawing amine moiety:

Reaction TypeConditionsPositionProductYield
Nitration HNO₃/H₂SO₄, 0–5°CC-55-Nitro derivative65–70%
Sulfonation H₂SO₄, 50°CC-5Sulfonic acid derivative55%
Halogenation Br₂/FeBr₃, RTC-55-Bromo derivative60%

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the benzofuran ring. While the parent compound lacks halide substituents, synthetic intermediates (e.g., brominated derivatives) participate in:

Reaction TypeCatalyst SystemSubstrateProductYield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF5-Bromo derivative + aryl boronic acidsBiaryl derivatives75–90%
Buchwald-Hartwig Amination Pd(dba)₂/Xantphos, NaOt-Bu5-Bromo derivative + anilines5-Amino derivatives60–85%

Oxidation and Reduction

The ethyl and amine groups influence redox behavior:

Reaction TypeConditionsProductNotes
Amine Oxidation m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, RTN-OxideLimited stability; prone to decomposition .
Benzofuran Ring Hydrogenation H₂ (1 atm), Pd/C, ethanolTetrahydrobenzofuran derivativeComplete saturation of the furan ring .

Salt Metathesis and Ion Exchange

The hydrochloride salt undergoes ion exchange in aqueous solutions:

ReactionConditionsProductApplication
Anion Exchange AgNO₃ (aq)Nitrate saltImproved solubility in polar solvents .
Neutralization NaOH (aq)Free amineRecovers base for further functionalization .

Complexation with Metals

The tertiary amine acts as a ligand for transition metals:

Metal SaltConditionsComplexStability
CuCl₂Methanol, RT[Cu(L)₂Cl₂]Stable in solid state; paramagnetic .
Pd(OAc)₂DMF, 80°CPd(L)₂(OAc)₂Catalytically active in cross-coupling .

Degradation Pathways

Stability studies under accelerated conditions reveal:

ConditionDegradation ProductMechanism
Acidic (pH < 3)2-Ethylbenzofuran-3-carbaldehydeHydrolysis of the imine bond.
Alkaline (pH > 10)N-Methylamine + 2-ethylbenzofuranBase-induced cleavage .
UV LightRadical dimerization productsPhotooxidation of the benzofuran ring .

Comparative Reactivity with Analogs

Key differences from structurally related compounds:

CompoundReactivity DifferenceReason
N-[(2-butyl-1-benzofuran-3-yl)methyl]amine Higher electrophilic substitution yields (75–85%)Reduced steric hindrance from the butyl group.
(1-Benzofuran-3-ylmethyl)methylamine Faster alkylation kineticsAbsence of ethyl group lowers steric effects .

Scientific Research Applications

N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2-Butyl-1-benzofuran-3-yl)methyl]-N-methylamine Hydrochloride

  • Molecular Weight: 251.76 g/mol (C₁₅H₂₀ClNO)
  • Key Differences : Substitution of the ethyl group (C₂H₅) at the benzofuran 2-position with a butyl group (C₄H₉).
  • The compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-354982) at $188/250 mg .

Sibutramine-Related Compounds

From USP standards, Sibutramine Related Compound D (N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride) shares the N-methylamine hydrochloride group but replaces the benzofuran core with a chlorophenyl-cyclobutyl system .

Non-Benzofuran Analogues

N-(2,4-Dichlorobenzyl)-N-methylformamide

  • Molecular Formula: C₉H₉Cl₂NO
  • Key Differences : Substitution of the benzofuran system with a dichlorobenzyl group and a formamide (-NCHO) instead of a methylamine.
  • Synthesis : Rapid synthesis (10-minute reaction) yields 44.2%, suggesting efficient methodology for N-methylamine derivatives .

N-ETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE

  • Molecular Formula : C₉H₂₀ClN
  • Key Differences : Cyclohexane backbone with ethyl and methyl substituents. Lacks aromaticity, which may reduce metabolic stability compared to benzofuran-containing compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
N-[(2-Ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride C₁₂H₁₆ClNO 225.72 Benzofuran core, ethyl at C2, N-methylamine-HCl Potential CNS activity (structural inference)
N-[(2-Butyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride C₁₅H₂₀ClNO 251.76 Butyl at C2, increased hydrophobicity Commercial availability; higher cost
Sibutramine Related Compound D C₁₆H₂₃Cl₂N 308.27 Chlorophenyl-cyclobutyl, N-methylamine-HCl USP reference standard; lacks benzofuran
N-(2,4-Dichlorobenzyl)-N-methylformamide C₉H₉Cl₂NO 218.08 Dichlorobenzyl, formamide group Rapid synthesis (44.2% yield)
N-Ethyl-3-methylcyclohexanamine hydrochloride C₉H₂₀ClN 177.72 Cyclohexane backbone, ethyl/methyl substituents Reduced aromaticity; stability concerns

Research Findings and Implications

  • Synthetic Efficiency : Rapid methods for synthesizing N-methylamine derivatives (e.g., 10-minute reactions for dichlorobenzyl analogues) highlight scalable approaches for benzofuran-based compounds .
  • Structural-Activity Relationships (SAR) :
    • The benzofuran ring enhances aromatic interactions in receptor binding compared to cyclohexane or chlorophenyl systems.
    • Alkyl chain length at the benzofuran 2-position (ethyl vs. butyl) modulates lipophilicity, influencing pharmacokinetics .
  • Regulatory Considerations : Sibutramine-related compounds emphasize the importance of stringent purity standards, as mandated by USP guidelines .

Biological Activity

N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a benzofuran moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Despite limited direct studies on this specific compound, insights can be drawn from related benzofuran derivatives and the structural characteristics of this compound.

Structural Overview

The molecular formula of this compound is C₁₂H₁₅ClN₂O. The presence of the benzofuran core is significant, as benzofuran derivatives are known for diverse biological activities. The compound's hydrochloride form enhances its solubility, making it suitable for various research applications.

Biological Activities

Research into benzofuran derivatives indicates several potential biological activities:

  • Anticancer Properties : Compounds containing benzofuran structures have been explored for their anticancer effects. For instance, studies have shown that certain benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines.
  • Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties, suggesting potential applications in treating epilepsy.
  • Antibacterial Effects : Benzofuran compounds have also been investigated for antibacterial activity, indicating their utility in combating bacterial infections.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can provide valuable insights.

Compound NameStructural FeaturesNotable Biological Activities
2-EthylbenzofuranBenzofuran ring with ethyl substitutionAnticancer, antibacterial
4-MethoxybenzofuranMethoxy substitution on the benzene ringDistinct pharmacological properties
N-MethylbenzofuranMethyl substitution on nitrogenVaries in reactivity and biological effects

Although specific studies on the mechanism of action for this compound are sparse, it is hypothesized that the benzofuran moiety may interact with various biological targets involved in cell signaling pathways. For example, compounds that inhibit the HIF-1 signaling pathway, which is often upregulated in cancers, could provide a model for understanding how this compound might exert similar effects .

Case Studies and Research Findings

While direct case studies on this compound are lacking, related research has highlighted significant findings:

  • Cytotoxicity Studies : In vitro studies on related benzofuran compounds have shown IC50 values indicating effective cytotoxicity against cancer cell lines such as MCF7 and A549. For example, compounds derived from similar structures exhibited IC50 values ranging from 0.5 μM to 12.50 μM .
  • Photophysical Properties : Investigations into the photochemical properties of benzofuran derivatives suggest potential applications in organic electronics, such as OLEDs or solar cells.

Future Research Directions

Given the promising indications from related compounds, further research into this compound could include:

  • In vitro and In vivo Studies : Comprehensive testing on various cancer cell lines to establish cytotoxicity and mechanism of action.
  • Structure–Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity will be crucial for developing more potent derivatives.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride, and how can reaction conditions be optimized?

A1: Synthesis routes for benzofuran derivatives often involve coupling reactions or reductive amination. For example, analogous compounds (e.g., aryl-substituted amines) are synthesized via nucleophilic substitution between benzofuran intermediates and methylamine derivatives under inert atmospheres . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–40°C), and stoichiometry of reagents to minimize byproducts. Catalytic agents like palladium or nickel complexes could enhance yields in cross-coupling steps .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming the benzofuran backbone and methylamine substituents, with expected signals for ethyl groups (δ ~1.2–1.4 ppm) and aromatic protons (δ ~6.8–7.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity) ensures absence of unreacted precursors . UV-Vis spectroscopy (λmax ~250–260 nm) may corroborate π-conjugation in the benzofuran system .

Q. Q3. What precautions are necessary for safe handling and storage of this hydrochloride salt?

A3: Store at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation . Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Intermediate Research Questions

Q. Q4. How can researchers address discrepancies in spectral data during structural characterization?

A4: Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from paramagnetic impurities or solvent effects. Re-run spectra in deuterated DMSO or CDCl3 to assess solvent interactions . For ambiguous mass spectra peaks, isotopic pattern analysis or tandem MS (MS/MS) can differentiate molecular fragments from adducts . Cross-validate with computational tools (e.g., ChemDraw simulations) .

Q. Q5. What stability challenges arise under varying pH or temperature conditions, and how are degradation products identified?

A5: Hydrochloride salts are prone to decomposition at high pH (>8) or elevated temperatures (>80°C), releasing free amine and HCl. Accelerated stability studies (40°C/75% RH for 1–3 months) coupled with LC-MS can detect degradation byproducts (e.g., oxidized benzofuran or N-demethylated species) . Thermogravimetric analysis (TGA) quantifies thermal stability .

Q. Q6. Which receptor-binding assays are suitable for preliminary pharmacological evaluation?

A6: Radioligand displacement assays (e.g., using ³H-naloxone for opioid receptor affinity) are common for structurally related amines . Functional assays (cAMP inhibition or calcium flux) can assess G-protein-coupled receptor (GPCR) modulation. Computational docking (AutoDock Vina) predicts binding poses to prioritize targets .

Advanced Research Questions

Q. Q7. How can synthetic routes be scaled while minimizing impurity formation?

A7: Pilot-scale synthesis (e.g., 100+ mmol) requires rigorous control of exothermic reactions using jacketed reactors . Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor intermediate formation. Recrystallization with ethanol/water mixtures improves purity, while preparative HPLC isolates stereoisomers .

Q. Q8. What strategies resolve conflicting bioactivity data between in vitro and in vivo models?

A8: Discrepancies may stem from poor pharmacokinetics (e.g., low blood-brain barrier penetration). Mitigate via pharmacokinetic profiling (plasma protein binding, microsomal stability assays) . Metabolite identification (using hepatocyte incubations + LC-HRMS) clarifies if active metabolites contribute to in vivo effects .

Q. Q9. How do computational models predict metabolic pathways and toxicity risks?

A9: In silico tools (e.g., Schrödinger’s ADMET Predictor) simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) and toxicity endpoints (AMES mutagenicity). Molecular dynamics simulations assess metabolite-enzyme binding kinetics . Validate predictions with in vitro microsomal assays .

Q. Q10. What methodologies quantify trace impurities in batch-to-batch variations?

A10: Ultra-performance LC (UPLC) with charged aerosol detection (CAD) achieves ppm-level sensitivity for residual solvents or metal catalysts . Inductively coupled plasma mass spectrometry (ICP-MS) identifies heavy metal contaminants (e.g., Pd from catalysts) . Statistical process control (SPC) charts track impurity trends across batches .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride
Reactant of Route 2
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N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride

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